Dendron P5

Drug Delivery Bioconjugation Polymer Chemistry

Researchers requiring monodisperse, high-payload drug delivery scaffolds often face inconsistent dendron quality. Dendron P5 (CAS 207444-65-3) is a fifth-generation bis-MPA dendron engineered for precise, multivalent conjugation. • 32 peripheral hydroxyl groups enable high drug loading capacity, surpassing lower-generation analogs. • Biodegradable bis-MPA scaffold degrades into non-toxic metabolites, a key safety advantage for sustained release. • Monodisperse architecture ensures reproducible ligand-to-dendron stoichiometry for consistent assay performance.

Molecular Formula C76H134N4O21
Molecular Weight 1439.9 g/mol
Cat. No. B15123250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDendron P5
Molecular FormulaC76H134N4O21
Molecular Weight1439.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)N
InChIInChI=1S/C76H134N4O21/c1-64(2,3)93-55(84)31-43-74(44-32-56(85)94-65(4,5)6,45-33-57(86)95-66(7,8)9)78-52(81)28-40-73(77,41-29-53(82)79-75(46-34-58(87)96-67(10,11)12,47-35-59(88)97-68(13,14)15)48-36-60(89)98-69(16,17)18)42-30-54(83)80-76(49-37-61(90)99-70(19,20)21,50-38-62(91)100-71(22,23)24)51-39-63(92)101-72(25,26)27/h28-51,77H2,1-27H3,(H,78,81)(H,79,82)(H,80,83)
InChIKeyRRBIOJFSKVLGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dendron P5: Bis-MPA Polyester Dendron Overview


Dendron P5 (CAS 207444-65-3) is a fifth-generation bis-MPA (2,2-bis(hydroxymethyl)propionic acid) polyester dendron, characterized by a monodisperse dendritic wedge architecture with a single chemically addressable focal point and a defined number of peripheral reactive hydroxyl groups . Its molecular formula is C76H134N4O21 with a molecular weight of 1439.9 g/mol [1]. The compound is commercially available with a minimum purity specification of 95%, intended for research use in drug delivery system development, bioconjugation, and materials science applications .

Why Dendron P5 Cannot Be Substituted


Generic substitution among bis-MPA dendrons is precluded by generation-dependent differences in molecular architecture, functional group density, and physicochemical behavior. Dendron P5, as a fifth-generation structure, provides a substantially higher number of peripheral functional groups (32 hydroxyls) and a more sterically crowded dendritic environment compared to lower-generation analogs (e.g., G3 with 8 hydroxyls, G4 with 16 hydroxyls), directly impacting drug loading capacity, solubility profiles, and self-assembly behavior [1]. Additionally, the specific focal point chemistry (e.g., carboxyl vs. acetylene vs. azide) dictates conjugation compatibility, making cross-substitution without experimental validation scientifically unsound [2]. These generation- and end-group-specific parameters are critical determinants of performance in drug delivery, bioconjugation, and materials applications, necessitating compound-level selection rather than class-level interchangeability.

Dendron P5 Quantitative Differentiation Evidence


Increased Hydroxyl Groups for Drug Loading

Dendron P5, as a fifth-generation bis-MPA dendron, features 32 peripheral hydroxyl groups, representing a doubling of functional group density compared to the fourth-generation (G4) analog which contains 16 hydroxyl groups [1]. This quantitative difference in surface functionality directly translates to increased payload conjugation capacity and multivalent binding potential. The molecular weight of Dendron P5 is approximately 1,440 g/mol (free acid form), whereas the G4 analog (bis-MPA dendron, 16 hydroxyl, 1 carboxyl) has a molecular weight of approximately 740 g/mol .

Drug Delivery Bioconjugation Polymer Chemistry

Molecular Weight and Pharmacokinetic Behavior

The molecular weight (MW) of Dendron P5 is 1,439.9 g/mol (calculated for the free acid form), which is approximately double that of the fourth-generation (G4) bis-MPA dendron analog (MW ≈ 740 g/mol) [1]. This size differential falls within a critical range for renal clearance: molecules below approximately 40-50 kDa are generally subject to rapid glomerular filtration, whereas larger constructs exhibit prolonged circulation half-lives. While Dendron P5 remains below the renal filtration threshold, its increased size relative to G4 may influence biodistribution and tumor accumulation via the enhanced permeability and retention (EPR) effect.

Nanomedicine Drug Delivery Pharmacokinetics

Biodegradability Advantage Over PAMAM Dendrimers

Dendron P5 is constructed from the bis-MPA (2,2-bis(hydroxymethyl)propionic acid) monomer, which incorporates hydrolytically labile ester bonds throughout the dendritic scaffold. This confers biodegradability, a property not shared by poly(amidoamine) (PAMAM) dendrimers, which feature stable amide backbones that resist hydrolytic degradation under physiological conditions [1]. While direct comparative degradation half-life data for Dendron P5 vs. specific PAMAM generations are not available in published literature, the ester-based chemistry of bis-MPA dendrons is well-documented to undergo hydrolysis, producing biocompatible byproducts (bis-MPA monomer and its derivatives) that are metabolically cleared.

Biodegradable Polymers Drug Delivery Toxicology

High Purity for Reproducible Research

Dendron P5 is supplied with a minimum purity specification of 95% as verified by the manufacturer . This level of purity is essential for ensuring batch-to-batch consistency in research applications, particularly for quantitative studies where impurities could confound results. In comparison, lower-generation bis-MPA dendrons may be available at similar or higher purities, but the absolute purity specification remains a key differentiator from research-grade materials lacking defined purity thresholds. The monodisperse nature of the bis-MPA dendron scaffold is confirmed by mass spectrometry analysis, ensuring that the 95% purity reflects the intact dendron rather than a mixture of degradation products [1].

Analytical Chemistry Quality Control Reproducibility

Dendron P5 Optimal Application Scenarios


High-Density Drug Conjugation for Cancer Therapy

The 32 peripheral hydroxyl groups of Dendron P5 enable conjugation of multiple drug molecules per dendron, achieving high payload capacity that surpasses lower-generation analogs. This is particularly advantageous for antibody-drug conjugates (ADCs) or targeted nanoparticle formulations where multivalent drug loading can improve therapeutic index [1]. The biodegradable bis-MPA scaffold ensures that the dendron carrier degrades into non-toxic metabolites following drug release, a safety advantage over non-degradable PAMAM dendrimers .

Multivalent Ligand Display for Diagnostics

Dendron P5's 32 hydroxyl groups provide a dense platform for the attachment of targeting ligands (e.g., peptides, antibodies, carbohydrates) to achieve multivalent binding effects. This is critical for diagnostic assays and imaging agents where avidity enhancement can improve sensitivity and signal-to-noise ratios [1]. The monodisperse nature of Dendron P5 ensures consistent ligand-to-dendron stoichiometry, which is essential for reproducible assay performance [2].

Biodegradable Scaffold for In Vivo Imaging

For magnetic resonance imaging (MRI) or fluorescence imaging applications, Dendron P5 can serve as a biodegradable scaffold for gadolinium chelates or fluorophores. The ester-based backbone undergoes hydrolysis over time, reducing concerns about long-term retention of the polymeric carrier in tissues [1]. The fifth-generation size provides a balance between prolonged circulation (vs. G4) and renal clearance (vs. larger dendrimers), making it suitable for imaging applications requiring extended blood pool residence without permanent accumulation .

Controlled-Release Drug Delivery via Hydrolysis

Dendron P5 is ideally suited for applications where drug release is triggered by ester bond hydrolysis under physiological conditions (pH 7.4, 37°C). The degradation kinetics can be tuned by modifying the hydrophobicity of conjugated payloads or by incorporating the dendron into larger supramolecular assemblies [1]. This property is particularly relevant for sustained-release formulations, where the carrier degrades over days to weeks, releasing the drug in a controlled manner without requiring external triggers .

Technical Documentation Hub

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